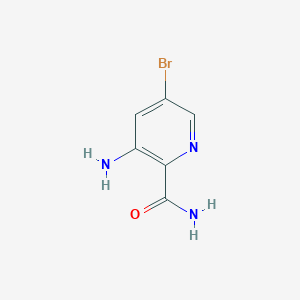

3-Amino-5-bromopyridine-2-carboxamide

概述

描述

二氢乳清酸是一种有机化合物,在嘧啶核苷酸的生物合成中起着至关重要的作用。它是嘧啶从头合成途径中的一个中间体,嘧啶是核酸的重要组成部分。该化合物在细胞代谢中尤其重要,并且由于其在各种生物过程中的作用而被广泛研究。

准备方法

合成路线和反应条件: 二氢乳清酸可以通过二氢乳清酸酶催化的酶促反应合成。这种酶促进 N-氨甲酰基-L-天冬氨酸可逆环化为 L-二氢乳清酸。 该反应通常需要存在二价金属离子,如锌、钴或镉,这些离子对于酶的催化活性至关重要 .

工业生产方法: 在工业环境中,二氢乳清酸是通过涉及微生物发酵的生物技术过程生产的。特定菌株的细菌或酵母菌被基因改造以过表达二氢乳清酸生物合成所需的酶。 发酵过程经过优化,以获得高产量的化合物,然后使用标准生化技术进行纯化 .

化学反应分析

反应类型: 二氢乳清酸会经历几种类型的化学反应,包括氧化、还原和取代。最显著的反应是其被氧化成乳清酸,该反应由二氢乳清酸脱氢酶催化。 该反应是从头合成嘧啶生物合成途径中的一个关键步骤 .

常见试剂和条件:

氧化: 二氢乳清酸氧化成乳清酸需要二氢乳清酸脱氢酶的存在和合适的电子受体,如黄素单核苷酸.

还原: 二氢乳清酸可以在特定条件下使用还原剂,如硼氢化钠进行还原。

取代: 涉及二氢乳清酸的取代反应通常在酸性或碱性条件下发生,具体取决于取代基的性质。

主要产品:

乳清酸: 二氢乳清酸氧化后的主要产物。

还原的二氢乳清酸: 涉及二氢乳清酸的还原反应的产物。

科学研究应用

Medicinal Chemistry

Anticancer and Antiviral Properties

3-Amino-5-bromopyridine-2-carboxamide has been investigated for its potential as a therapeutic agent against various diseases, including cancer and viral infections. The compound acts as a precursor for synthesizing other biologically active molecules. For instance, it has been utilized in the development of selective inhibitors for Cyclin-G associated kinase (GAK), which is implicated in viral infections and cancer .

Table 1: GAK Inhibitors Derived from this compound

| Compound | Activity | Reference |

|---|---|---|

| Isothiazolo[5,4-b]pyridine | Low nanomolar binding affinity for GAK | |

| Various derivatives | Inhibition of hepatitis C virus lifecycle |

Materials Science

Perovskite Solar Cells

Recent studies have highlighted the role of this compound in enhancing the performance of inorganic perovskite solar cells. It serves as a passivation layer that improves the quality of perovskite films, thereby increasing their photoelectric conversion efficiency. The compound's unique properties allow it to effectively reduce surface defects in perovskite materials .

Table 2: Performance Metrics of Perovskite Solar Cells with Passivation Layer

| Parameter | Value |

|---|---|

| Photoelectric conversion efficiency (PCE) | Up to 25.7% |

| Spin coating speed | 2000 - 8000 rpm |

| Annealing temperature | 80 - 100 °C |

Organic Synthesis

Synthesis of Pyrimidine Derivatives

this compound is utilized as a precursor in the synthesis of various pyrimidine derivatives. Its reactivity allows for selective amination reactions at specific positions on the pyridine ring, making it a valuable building block in organic synthesis .

Case Study: Selective C–N Bond Formation

Research has demonstrated that using copper-catalyzed methods with this compound can lead to high yields of desired products while minimizing waste by-products. This approach simplifies the synthesis process and enhances the economic viability of producing complex organic molecules .

Biotechnology

Role in Nucleotide Synthesis

In biological systems, derivatives of this compound are involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This makes them crucial for understanding cellular metabolism and developing biotechnological applications.

作用机制

二氢乳清酸主要通过其在从头合成嘧啶生物合成途径中的作用发挥作用。该化合物被位于线粒体内膜的二氢乳清酸脱氢酶氧化成乳清酸。 该反应涉及将电子从二氢乳清酸转移到黄素单核苷酸,从而形成乳清酸和还原的黄素单核苷酸 .

分子靶点和途径:

二氢乳清酸脱氢酶: 催化二氢乳清酸氧化的主要酶。

嘧啶生物合成途径: 二氢乳清酸是其中间体的代谢途径。

相似化合物的比较

二氢乳清酸在作为嘧啶生物合成途径中的一个中间体方面是独一无二的。它与该途径中涉及的其他化合物具有相似之处,例如乳清酸和氨甲酰基天冬氨酸。

类似化合物:

乳清酸: 二氢乳清酸氧化的产物,也参与嘧啶生物合成。

氨甲酰基天冬氨酸: 生物合成途径中二氢乳清酸的前体。

尿苷单磷酸: 嘧啶生物合成途径中的下游产物。

独特性: 二氢乳清酸的独特性在于其在二氢乳清酸脱氢酶催化的氧化还原反应中的特定作用。 该反应对于嘧啶生物合成途径的继续和细胞功能所需的核苷酸的产生至关重要 .

生物活性

3-Amino-5-bromopyridine-2-carboxamide is an organic compound with significant biological activity, primarily recognized for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₆H₆BrN₃O

- Molecular Weight : 216.035 g/mol

- Solubility : Slightly soluble in water (3.5 g/L at 25 °C)

- Density : 1.802 g/cm³

- Boiling Point : 358.8 °C at 760 mmHg

The compound features a pyridine ring substituted with an amino group and a bromine atom, classifying it within the aminopyridines family. Its unique structure contributes to its biological activity, particularly in enzyme inhibition.

Research indicates that this compound functions primarily as an enzyme inhibitor , impacting various metabolic pathways. The compound has shown efficacy in inhibiting key enzymes involved in cellular metabolism, which positions it as a candidate for drug development targeting diseases such as cancer and metabolic disorders.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes:

- GSK-3β Inhibition : It has been identified as a competitive inhibitor of GSK-3β with an IC₅₀ value indicating strong potency (values reported around 8 nM) .

- Cyclin-G Associated Kinase (GAK) : It plays a role in regulating endocytosis and receptor signaling, highlighting its potential in cancer therapy .

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative activity against various human cancer cell lines. For example, it has been tested against Staphylococcus epidermidis and Leishmania amazonensis, showing significant activity levels .

Case Study 1: GSK-3β Inhibitory Activity

In a recent study, compounds structurally related to this compound were evaluated for their GSK-3β inhibitory activities. The findings indicated that modifications to the carboxamide group significantly affected inhibitory potency, with some derivatives achieving IC₅₀ values as low as 10 nM .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. The results showed that while some derivatives decreased cell viability at higher concentrations, others maintained cell viability even at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 5-Bromonicotinamide | Different carboxamide position | Moderate enzyme inhibition |

| 4-Aminothienopyridine | Similar pyridine core | Antiproliferative against various cancers |

| Nicotinamide Derivatives | Common nicotinamide structure | Known for metabolic regulation |

This table illustrates how structural variations influence biological activity among related compounds.

属性

IUPAC Name |

3-amino-5-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYMXWCCSJWUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610568 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-89-1 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。